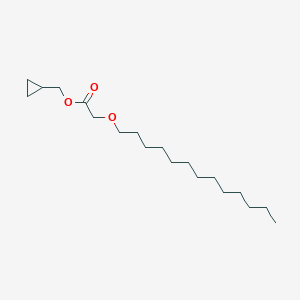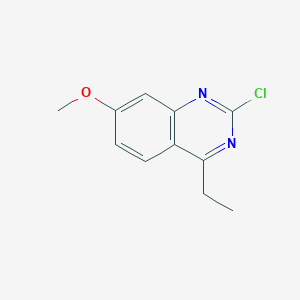
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane is an organic compound characterized by a seven-membered ring fused with a dithiane moiety
Métodos De Preparación
The synthesis of 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane typically involves the reaction of cyclohepta-1,3,6-triene with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the dithiane and facilitate the nucleophilic attack on the cyclohepta-1,3,6-triene. The reaction is conducted in an inert atmosphere to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Aplicaciones Científicas De Investigación
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Comparación Con Compuestos Similares
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane can be compared with other similar compounds, such as:
Cyclohepta-1,3,6-triene: This compound shares the cycloheptatriene ring but lacks the dithiane moiety, resulting in different chemical properties and reactivity.
1,3-Dithiane: This compound contains the dithiane moiety but lacks the cycloheptatriene ring, leading to different applications and reactivity.
Cyclohepta-1,3,6-trien-1-yl derivatives: These compounds have various substituents on the cycloheptatriene ring, which can significantly alter their chemical and biological properties.
Propiedades
Número CAS |
60380-39-4 |
|---|---|
Fórmula molecular |
C11H14S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
2-cyclohepta-1,3,6-trien-1-yl-1,3-dithiane |
InChI |
InChI=1S/C11H14S2/c1-2-4-7-10(6-3-1)11-12-8-5-9-13-11/h1,3-4,6-7,11H,2,5,8-9H2 |
Clave InChI |
PISNRGBTUYISAD-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=CCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)



![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)


![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)

![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)

